molecular formula C6H12O4 B2666833 2-(2-Methyl-1,3-dioxolan-2-yl)ethane-1,1-diol CAS No. 680218-16-0

2-(2-Methyl-1,3-dioxolan-2-yl)ethane-1,1-diol

Cat. No.: B2666833
CAS No.: 680218-16-0
M. Wt: 148.158
InChI Key: HYFVSVLQVUOBPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Methyl-1,3-dioxolan-2-yl)ethane-1,1-diol is an organic compound characterized by the presence of a dioxolane ring and a diol functional group. This compound is notable for its unique structure, which includes a five-membered ring containing two oxygen atoms and a methyl group attached to the ring. The presence of the diol group makes it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methyl-1,3-dioxolan-2-yl)ethane-1,1-diol typically involves the reaction of ethylene glycol with acetone in the presence of an acid catalyst to form the dioxolane ring. The reaction conditions often include a temperature range of 0-50°C and a reaction time of several hours. The product is then purified through distillation or recrystallization to obtain the desired compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to facilitate the formation of the dioxolane ring. The final product is typically purified using advanced separation techniques such as chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methyl-1,3-dioxolan-2-yl)ethane-1,1-diol undergoes various chemical reactions, including:

    Oxidation: The diol group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The hydrogen atoms in the diol group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and alkyl halides (R-X) are used under conditions that may include the presence of a base or acid catalyst.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

2-(2-Methyl-1,3-dioxolan-2-yl)ethane-1,1-diol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential use in biochemical assays and as a stabilizing agent for biological molecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Methyl-1,3-dioxolan-2-yl)ethane-1,1-diol involves its interaction with various molecular targets and pathways. The diol group can form hydrogen bonds with other molecules, influencing their stability and reactivity. The dioxolane ring can participate in ring-opening reactions, leading to the formation of new compounds with different properties. The compound’s unique structure allows it to interact with enzymes and other biological molecules, potentially modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dioxolane: A simpler analog without the methyl group and diol functionality.

    2-Methyl-1,3-dioxolane: Similar structure but lacks the diol group.

    1,3-Dioxane: A six-membered ring analog with similar reactivity.

Uniqueness

2-(2-Methyl-1,3-dioxolan-2-yl)ethane-1,1-diol is unique due to the presence of both the dioxolane ring and the diol group, which confer distinct chemical and physical properties. This combination allows for a broader range of chemical reactions and applications compared to its simpler analogs.

Properties

IUPAC Name

2-(2-methyl-1,3-dioxolan-2-yl)ethane-1,1-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O4/c1-6(4-5(7)8)9-2-3-10-6/h5,7-8H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYFVSVLQVUOBPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCCO1)CC(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.